Viqualine, also known by its developmental code name PK-5078, is an antidepressant and anxiolytic compound that has not been marketed. It is characterized as a potent and selective serotonin releasing agent and serotonin reuptake inhibitor. Additionally, viqualine has been shown to interact with the GABA A receptor by displacing diazepam, indicating its role as a positive allosteric modulator at the benzodiazepine site, which contributes to its anxiolytic effects. The primary focus of research on viqualine has been its potential use in treating alcoholism .
Viqualine is classified as a psychoactive substance due to its effects on the central nervous system. It belongs to the category of serotonin agents and is particularly noted for its dual action as both a serotonin releasing agent and a reuptake inhibitor. The compound's chemical formula is CHNO, with a molar mass of 310.441 g/mol .
The synthesis of viqualine involves complex organic chemistry techniques that typically include multi-step reactions to construct its molecular framework. While specific synthetic routes for viqualine are not extensively documented in the literature, it is likely derived from established methodologies used for synthesizing similar compounds in the benzodiazepine class. These methods often utilize starting materials that can be modified through various chemical reactions such as acylation, alkylation, and cyclization .
Viqualine's molecular structure can be represented by its chemical formula CHNO. The structural configuration includes a core that facilitates its interaction with serotonin receptors and GABA A receptors. The compound's three-dimensional structure can be modeled using molecular visualization software, allowing for an understanding of its spatial arrangement and potential binding sites .
Viqualine undergoes several chemical reactions that are critical to its pharmacological activity. As a serotonin releasing agent, it likely participates in reactions that enhance the availability of serotonin in synaptic clefts. Furthermore, its ability to displace diazepam from GABA A receptors suggests that it can engage in competitive binding reactions with other ligands at these sites. This dual functionality may contribute to both its therapeutic effects and side effects .
The mechanism of action of viqualine involves multiple pathways:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3